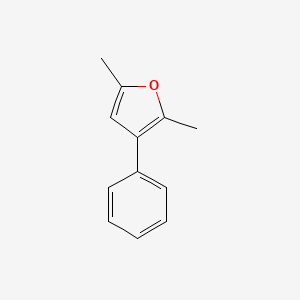

2,5-Dimethyl-3-phenylfuran

Description

Significance of Substituted Furan (B31954) Derivatives in Chemical Research

Substituted furan derivatives are a class of organic compounds that have a significant impact on numerous areas of scientific inquiry. The furan nucleus is a five-membered aromatic ring containing one oxygen atom, and its derivatives are found in a vast array of natural products and synthetically important molecules. researchgate.net The versatility of the furan ring allows for a wide range of chemical modifications, leading to compounds with diverse and valuable properties.

In the realm of medicinal chemistry, furan derivatives are of paramount importance. The furan scaffold is present in numerous biologically active compounds and approved drugs. ijabbr.com These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. ijabbr.comutripoli.edu.lyijabbr.com The specific substitution pattern on the furan ring can significantly influence the compound's biological activity, making it a key area of investigation for the development of new therapeutic agents. utripoli.edu.ly For instance, certain furan derivatives have been investigated for their potential in treating conditions like Alzheimer's disease, glaucoma, and cardiovascular disorders. ijabbr.com

Beyond medicinal applications, substituted furans are crucial in materials science. Furan-based polymers and oligomers are explored for their unique electronic and optical properties. vulcanchem.com These materials can exhibit tunable bandgaps and fluorescence, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). vulcanchem.comresearchgate.net The ability to derive some furan compounds from renewable biomass resources, such as furfural (B47365) from agricultural waste, further enhances their appeal as sustainable alternatives to petroleum-based materials. atamanchemicals.comrsc.org

Historical Trajectories and Milestones in Furan Chemistry

The history of furan chemistry dates back to the late 18th century. In 1780, Carl Wilhelm Scheele was the first to describe a furan derivative, 2-furoic acid. atamanchemicals.comwikipedia.org Another key milestone occurred in 1831 when Johann Wolfgang Döbereiner reported the discovery of furfural, a significant derivative that would later be characterized by John Stenhouse. atamanchemicals.comwikipedia.org The parent compound, furan, was first synthesized by Heinrich Limpricht in 1870. wikipedia.org

The development of synthetic methods to create substituted furans has been a central theme in the evolution of furan chemistry. Two classical and widely used methods are the Paal-Knorr synthesis and the Feist-Benary synthesis. The Paal-Knorr synthesis, reported almost simultaneously by Carl Paal and Ludwig Knorr in 1884, involves the dehydration of 1,4-dicarbonyl compounds to form furans. alfa-chemistry.comwikipedia.org This method is highly versatile and remains a cornerstone for the synthesis of substituted furans. organic-chemistry.org

The Feist-Benary synthesis, another foundational method, involves the reaction of α-halo ketones with β-dicarbonyl compounds to produce substituted furans. wikipedia.orgchemeurope.com These classical methods have been continuously refined and modified over the years, and numerous new synthetic routes have been developed to access a wider range of functionalized furan derivatives. acs.org The ongoing development of novel synthetic strategies underscores the enduring importance of furan chemistry in modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-3-phenylfuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNFGGXXEVUWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344704 | |

| Record name | 2,5-Dimethyl-3-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19842-57-0 | |

| Record name | 2,5-Dimethyl-3-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethyl 3 Phenylfuran and Congeneric Furan Architectures

Direct Synthetic Approaches to 2,5-Dimethyl-3-phenylfuran and Analogous Structures

The direct synthesis of this compound has been achieved through various methods, including platinum-catalyzed sequential reactions. One specific method involves the reaction of a propargylic alcohol with a ketone in the presence of a platinum catalyst. For instance, the reaction of 1a (structure not specified) with acetone (B3395972) (2a) in the presence of PtCl2 and NH4BF4 at reflux for 36 hours yielded this compound (3a) in a 64% yield. wiley-vch.de This approach highlights the utility of transition metal catalysis in constructing the furan (B31954) ring with specific substitution patterns.

Another notable method involves the Appel reagent-mediated dehydration of endoperoxides formed from the oxidation of 1,3-dienes. This reaction sequence, using carbon tetrachloride and triphenylphosphine, has been reported to produce this compound in yields of 68–85% under batch conditions.

Foundational Strategies for Substituted Furan Ring Construction

The synthesis of the furan core is a cornerstone of heterocyclic chemistry, with several foundational strategies enabling the construction of a wide array of substituted derivatives. These methods often involve the formation of the five-membered ring through cyclization or the assembly of the ring through coupling and annulation reactions.

Cyclization Reactions (e.g., Paal-Knorr Synthesis, Feist-Benary Synthesis, Cycloisomerizations of Unsaturated Precursors)

Paal-Knorr Synthesis: This classic method, reported independently by Carl Paal and Ludwig Knorr in 1884, involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds to form furans. alfa-chemistry.comwikipedia.org The reaction can be catalyzed by both protic acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnBr₂, BF₃·Et₂O), or by using dehydrating agents like P₂O₅ or Ac₂O. alfa-chemistry.comresearchgate.net The mechanism initiates with the protonation of one carbonyl group, followed by enolization of the other carbonyl and subsequent intramolecular nucleophilic attack to form a cyclic hemiacetal. alfa-chemistry.com Dehydration of this intermediate yields the furan ring. alfa-chemistry.comwikipedia.org The versatility of this method allows for the synthesis of polysubstituted furans from readily available 1,4-diketones. alfa-chemistry.comyoutube.com Recent advancements have explored the use of ionic liquids, such as 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), as both a catalyst and a solvent, offering a greener alternative to traditional methods. tandfonline.com

Feist-Benary Synthesis: While not as commonly cited for this compound specifically, the Feist-Benary synthesis is another fundamental approach to furan construction. It typically involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.

Cycloisomerizations of Unsaturated Precursors: Modern synthetic strategies frequently employ the cycloisomerization of unsaturated precursors, such as enynols, to construct the furan ring. Palladium(II)-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a facile route to substituted furans under neutral conditions. acs.org This method is versatile and can be applied to the synthesis of various furan derivatives. acs.org Gold-catalyzed cycloisomerization of diols and triols in an aqueous medium within nanomicelles has also been shown to be an effective method for forming furan rings through dehydration. organic-chemistry.org Furthermore, platinum-catalyzed reactions of propargylic oxiranes can conveniently produce highly substituted furans. organic-chemistry.org The cycloisomerization of homopropargylic aldehydes and imines, catalyzed by transition metals, offers another powerful approach to assembling furans with diverse substitution patterns. nih.gov

Cross-Coupling and Annulation Methodologies (e.g., Olefin Cross-Metathesis, Iodocyclization coupled with Palladium-Catalyzed Processes, Enynone-Aldehyde Cross-Coupling)

Olefin Cross-Metathesis: Ruthenium-catalyzed olefin cross-metathesis (CM) has emerged as a powerful tool for the synthesis of substituted furans. pnas.orgcapes.gov.brrsc.org This strategy involves the coupling of an allylic alcohol with an enone to form a γ-hydroxyenone intermediate. nih.gov Subsequent acid-catalyzed cycloaromatization or a discrete Heck arylation step yields 2,5-disubstituted or 2,3,5-trisubstituted furans, respectively, with excellent regiocontrol. pnas.orgnih.gov This convergent approach allows for the flexible assembly of the furan scaffold from simpler olefinic building blocks. capes.gov.brmdpi.com

Iodocyclization coupled with Palladium-Catalyzed Processes: The synthesis of 2,5-disubstituted 3-iodofurans can be efficiently achieved through a two-step sequence involving Sonogashira coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by an iodocyclization reaction. organic-chemistry.org These 3-iodofurans serve as versatile intermediates for further functionalization via various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, leading to a diverse array of 2,3,5-trisubstituted and 2,3,4,5-tetrasubstituted furans. organic-chemistry.orgresearchgate.netacs.orgnih.gov

Enynone-Aldehyde Cross-Coupling: A novel approach for the synthesis of highly substituted furans involves the N-heterocyclic carbene (NHC)-catalyzed cross-coupling and cyclization of ynenones with aldehydes. organic-chemistry.orgacs.orgacs.orgrsc.orgnih.gov This metal-free method proceeds under mild conditions and tolerates a broad range of functional groups, providing excellent yields of multifunctionalized furans. organic-chemistry.orgacs.org The reaction is thought to proceed through the formation of a Breslow intermediate, followed by cyclization and aromatization. organic-chemistry.org

Catalyst-Mediated Syntheses (e.g., Ru(II)-Catalyzed Cyclizations, FeCl3-Catalyzed Reactions, Iodine-Catalyzed Transformations, N-Heterocyclic Carbene Catalysis)

Ru(II)-Catalyzed Cyclizations: Ruthenium(II) catalysts have proven effective in the synthesis of substituted furans. A novel Ru(II)-catalyzed intramolecular cyclization of vinyl diazoesters has been developed to produce densely functionalized trisubstituted and tetrasubstituted furans. nih.govacs.orgresearchgate.net This methodology provides a pathway to furans that are rich in functional diversity. acs.org Additionally, Ru(II)-catalyzed oxidative annulation reactions of ynamides in the presence of an oxidant and a base offer a new route to polysubstituted furans. rsc.org Ruthenium catalysts are also employed in C-O cyclization reactions for the synthesis of furan scaffolds. rsc.org

FeCl₃-Catalyzed Reactions: Iron(III) chloride (FeCl₃) serves as an inexpensive and efficient catalyst for various furan syntheses. It can catalyze the tandem propargylation-cycloisomerization reaction of propargylic alcohols or acetates with 1,3-dicarbonyl compounds to afford highly substituted furans. organic-chemistry.orgorganic-chemistry.org FeCl₃ also promotes multicomponent reactions of arylglyoxals, cyclic dicarbonyl compounds, and phenols to generate structurally diverse furan analogues under mild, atom-economical conditions. rsc.org Furthermore, FeCl₃ has been utilized in carbene/alkyne metathesis reactions of o-alkynylbenzoyl diazoacetates to produce indeno[1,2-c]furan derivatives. acs.orgacs.org

Iodine-Catalyzed Transformations: Molecular iodine has been demonstrated as a practical and mild catalyst for the synthesis of substituted furans. vhu.edu.vnorganic-chemistry.orgacs.orgnih.gov It can catalyze the cyclization of α-propargyl-β-ketoester substrates under solvent-free conditions at ambient temperature. vhu.edu.vnacs.orgchemrxiv.org Mechanistic studies suggest that iodine enhances the acidity of the enol intermediate, facilitating carbocation formation and subsequent cyclization. organic-chemistry.org This method provides a green and practical alternative to many metal-catalyzed protocols. nih.govchemrxiv.org

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for the synthesis of furans. nih.gov They catalyze the cross-coupling and cyclization of ynenones with aldehydes to produce highly substituted furans under mild, metal-free conditions. organic-chemistry.orgacs.orgacs.org NHCs can also be used in combination with a Brønsted acid to catalyze the reaction of 2,4-dioxoesters with aldehydes, leading to functionalized styrylfurans through a cross-benzoin reaction followed by a Paal-Knorr-like condensation. acs.org

Principles of Modular and Diversity-Oriented Synthesis Applied to Furan Scaffolds

The principles of modular and diversity-oriented synthesis are well-suited for the construction of furan libraries, enabling the rapid generation of a wide range of structurally diverse compounds. These approaches often rely on the use of versatile intermediates that can be readily modified through various chemical transformations.

One prominent strategy involves the use of 3-iodofurans as key building blocks. researchgate.netnih.gov These intermediates, prepared via methods like iodocyclization, can be subjected to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions, as well as aminocarbonylation and carboalkoxylation. researchgate.netacs.orgnih.gov This modular approach allows for the introduction of diverse substituents at the 3-position of the furan ring, leading to the creation of libraries of 2,3,4,5-tetrasubstituted furans. researchgate.netnih.gov

Similarly, the olefin cross-metathesis strategy offers a high degree of modularity. pnas.org By varying the allylic alcohol and enone coupling partners, a wide range of 2,5-disubstituted furans can be accessed. The subsequent functionalization of the intermediate γ-hydroxyenone via Heck arylation introduces another point of diversity, allowing for the regiocontrolled synthesis of 2,3,5-trisubstituted furans. pnas.orgnih.gov

The NHC-catalyzed cross-coupling/cyclization of ynenones and aldehydes also provides a modular platform for furan synthesis. acs.org The ability to vary both the enynone and aldehyde components allows for the systematic exploration of the chemical space around the furan scaffold, facilitating the generation of diverse libraries for applications in medicinal chemistry and materials science. organic-chemistry.orgacs.org

Table 1: Summary of Synthetic Methodologies for Substituted Furans

| Methodology | Key Precursors | Catalyst/Reagent | Key Features | Citation |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (Protic or Lewis) or Dehydrating Agent | Classic, versatile, forms polysubstituted furans. | alfa-chemistry.comwikipedia.org |

| Olefin Cross-Metathesis | Allylic alcohols, enones | Ruthenium catalyst | Convergent, flexible, regiocontrolled access to di- and trisubstituted furans. | pnas.orgnih.gov |

| Iodocyclization/Pd-Coupling | (Z)-β-bromoenol acetates, terminal alkynes | I₂, Pd catalyst | Modular, provides access to highly functionalized and tetrasubstituted furans. | organic-chemistry.orgresearchgate.net |

| Enynone-Aldehyde Cross-Coupling | Ynenones, aldehydes | N-Heterocyclic Carbene (NHC) | Metal-free, mild conditions, broad substrate scope. | organic-chemistry.orgacs.org |

| Ru(II)-Catalyzed Cyclization | Vinyl diazoesters or ynamides | Ru(II) complex | Forms densely functionalized furans. | nih.govacs.orgrsc.org |

| FeCl₃-Catalyzed Reactions | Propargylic alcohols/acetates, 1,3-dicarbonyls | FeCl₃ | Inexpensive, mild conditions, tandem reactions. | organic-chemistry.orgrsc.org |

| Iodine-Catalyzed Cyclization | α-Propargyl-β-ketoesters | Molecular Iodine (I₂) | Mild, practical, solvent-free, green alternative. | vhu.edu.vnorganic-chemistry.org |

Reactivity Profiles and Mechanistic Investigations of 2,5 Dimethyl 3 Phenylfuran and Furan Derivatives

Electrophilic Aromatic Substitution Reaction Pathways

Furan (B31954) and its derivatives, including 2,5-dimethyl-3-phenylfuran, are electron-rich heterocyclic compounds that readily undergo electrophilic aromatic substitution (EAS) reactions. The reactivity of the furan ring towards electrophiles is significantly higher than that of benzene, a consequence of the oxygen heteroatom's ability to donate electron density to the ring system. numberanalytics.comchemicalbook.com This increased reactivity often allows for substitutions to occur under milder conditions than those required for benzene. numberanalytics.compearson.com

The position of electrophilic attack on the furan ring is dictated by the stability of the resulting carbocation intermediate, known as the sigma complex or arenium ion. Attack at the C2 (or C5) position is strongly favored over attack at the C3 (or C4) position because the positive charge in the intermediate can be more effectively delocalized through resonance, including a structure where the oxygen atom bears the positive charge. chemicalbook.compearson.com For this compound, the presence of two electron-donating methyl groups at the 2- and 5-positions further activates the ring. However, since these positions are already substituted, electrophilic attack is directed to the available C4 position. The electron-donating nature of the methyl groups facilitates reactions such as nitration and sulfonation at this position.

Common electrophilic substitution reactions for furan derivatives include:

Nitration: Furan itself can be nitrated using mild reagents like acetyl nitrate (B79036) at low temperatures to yield 2-nitrofuran. numberanalytics.compharmaguideline.comchemistrywithdrsantosh.com For this compound, nitration is expected to occur at the 4-position.

Sulfonation: Sulfonation of furan can be achieved with reagents like the sulfur trioxide-pyridine complex to give furan-2-sulfonic acid. pharmaguideline.com

Halogenation: Direct halogenation of furan with bromine or chlorine is often vigorous and can lead to polysubstituted products. pharmaguideline.com Milder conditions are necessary to achieve monosubstitution. pharmaguideline.com

Acylation: Friedel-Crafts acylation of furans typically requires mild Lewis acid catalysts like tin(IV) chloride (SnCl₄) or boron trifluoride, as stronger catalysts can lead to polymerization. allaboutchemistry.net

Reaction with Diazonium Salts: Furan can react with benzenediazonium (B1195382) salts to produce 2-phenylfuran (B99556). pharmaguideline.comchemistrywithdrsantosh.com

Cycloaddition Reactions

Diels-Alder Reactivity and Hetero-Diels-Alder Processes

Furans can function as dienes in Diels-Alder reactions, a [4+2] cycloaddition process. chemistrywithdrsantosh.comnumberanalytics.com However, they are generally considered poor dienes due to their aromatic character. rsc.org The aromatic stabilization of the furan ring must be overcome for the cycloaddition to occur, and the resulting oxanorbornene adducts are often strained. rsc.org This can lead to facile retro-Diels-Alder reactions, where the adduct reverts to the starting furan and dienophile. rsc.org

Despite this, furan and its derivatives participate in Diels-Alder reactions with various dienophiles, particularly electron-deficient ones like maleic anhydride. allaboutchemistry.netnumberanalytics.com The reactivity of the furan ring as a diene can be influenced by substituents. In the case of this compound, the electron-donating methyl groups would be expected to increase the HOMO energy of the furan ring, potentially enhancing its reactivity as a diene.

Hetero-Diels-Alder Reactions:

Furan and its derivatives also engage in hetero-Diels-Alder reactions, where the dienophile contains a heteroatom. rsc.orgrsc.orgresearchgate.net These reactions provide access to a variety of heterocyclic structures. rsc.orgresearchgate.net Examples of heterodienophiles that react with furans include:

Nitroso and azo compounds. researchgate.net

Carbonyl compounds, although these reactions are less common. researchgate.net

Imines. researchgate.net

The stability of the resulting cycloadducts can be an issue, and they may undergo further transformations. rsc.org For instance, some adducts are prone to rearrangement or ring-opening.

Singlet Oxygen Reactivity and Photooxygenation Processes

Furans are highly reactive towards singlet oxygen (¹O₂), an electronically excited state of molecular oxygen. oup.com The reaction is a [4+2] cycloaddition, analogous to the Diels-Alder reaction, where singlet oxygen acts as the dienophile. This photooxygenation reaction typically proceeds through the formation of an unstable endoperoxide intermediate. researchgate.net

This endoperoxide can then undergo various transformations depending on the reaction conditions and the substitution pattern of the furan. researchgate.net For many furans, the endoperoxide rearranges to form γ-hydroxybutenolides or other oxidized products. oup.comacs.org The photooxygenation of furans is a synthetically useful transformation, providing access to butenolides, which are important structural motifs in many natural products. oup.comresearchgate.net The reaction can be sensitized by dyes like Rose Bengal or Methylene Blue, which absorb light and transfer energy to ground-state triplet oxygen to generate singlet oxygen. oup.comacs.org

Ring-Opening and Ring-Transformation Reactions

The furan ring can be opened or transformed into other heterocyclic systems under various reaction conditions. These reactions often leverage the inherent reactivity of the furan nucleus and provide pathways to a diverse range of compounds.

Conversion to Butenolides: A common transformation of furans is their conversion to butenolides (furanones). chemrxiv.org This can be achieved through oxidation, often involving photooxygenation with singlet oxygen as described previously, which leads to 5-hydroxy-2(5H)-furanones. oup.comresearchgate.net Other oxidizing agents like sodium chlorite (B76162) (NaClO₂) can also effect this transformation. nih.govresearchgate.net

Conversion to Pyrroles: Furans can be converted to pyrroles, which involves the exchange of the ring oxygen atom for a nitrogen atom. This transformation often requires harsh conditions, such as heating with ammonia (B1221849) in the presence of a catalyst. chemistrywithdrsantosh.comsciengine.com More recent methods have been developed that proceed under milder conditions, for example, using rhodium-catalyzed reactions with imino-carbenes or through photocatalytic processes. emory.edunih.gov

Conversion to Pyridazinones: Furan derivatives can serve as precursors for pyridazinones. For example, 2(3H)-furanones can react with hydrazine (B178648) hydrate (B1144303) to form acid hydrazides, which can then be cyclized to pyridazinones. nih.govraco.cat The synthesis of 3-(furan-2-yl)pyridazin-6(1H)-one can be achieved through the cyclocondensation of furan-2-carbaldehyde with maleic hydrazide. vulcanchem.com

Conversion to Other Heterocycles: The reactivity of the furan ring and its derivatives allows for their conversion into a variety of other heterocyclic systems. For instance, 2(3H)-furanones have been transformed into oxadiazoles (B1248032) and pyrazoles through multi-step synthetic sequences. nih.govresearchgate.net

Oxidation Reactions

The furan ring is susceptible to oxidation by various reagents, leading to a range of products depending on the oxidant and reaction conditions.

Formation of Furanones: As mentioned, a key oxidation product of furans is the corresponding furanone (or butenolide). Photooxygenation is a primary method for this transformation. researchgate.net The oxidation of furfural (B47365) can also produce 2-furanone. wikipedia.org

Formation of Dicarbonyl Compounds: Stronger oxidation can lead to ring cleavage. For example, oxidation of furan can yield succinaldehyde. allaboutchemistry.net The atmospheric oxidation of furan and its methylated derivatives by hydroxyl radicals can lead to the formation of unsaturated 1,4-dicarbonyl compounds through ring-opening of an intermediate radical. acs.org

Formation of Sulfonyl Derivatives: The furan ring can be functionalized with sulfonyl groups. This is typically achieved through electrophilic sulfonation or by reacting a suitable furan derivative with a sulfonyl chloride. For instance, reacting furan-2-carboxylic acid with 4-bromobenzenesulfonyl chloride can yield 5-[(4-bromophenyl)sulfonyl]furan-2-carboxylic acid. Rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles can also produce sulfonyl-substituted furans. rsc.orgrsc.org

Exploration of Radical and Ionic Reaction Mechanisms

Beyond the more common polar reactions, the reactivity of furan derivatives can also involve radical and more complex ionic pathways.

Side-Chain Phenylation: An interesting and unusual reaction is the side-chain phenylation of 2,5-dimethylfuran (B142691). The decomposition of N-nitrosoacetanilide in the presence of 2,5-dimethylfuran has been shown to produce 2-benzyl-5-methylfuran. rsc.org This reaction is noteworthy as it represents a phenylation of the methyl group rather than the aromatic ring. Evidence suggests that this transformation proceeds through a novel ionic mechanism involving a complex between the furan and the benzenediazonium cation, rather than a simple radical pathway. rsc.org

Benzenediazonium Cation Complexes: The reaction of diazoaminobenzene (B94817) with Lewis acids in furan can lead to the formation of 2-phenylfuran. The proposed mechanism involves the formation of a diazonium salt which can then react with the furan. chempap.org The interaction between furan derivatives and diazonium cations highlights the potential for complex ionic reaction pathways.

Specific Reaction Studies involving 2,5-Dimethylfuran (e.g., Ozonolysis Mechanism and Products)

The gas-phase ozonolysis of 2,5-dimethylfuran (25DMF) serves as a significant model for understanding the atmospheric degradation of furan derivatives, which are notably emitted from biomass burning. rsc.org Studies into the reaction between 25DMF and ozone (O₃) have provided detailed insights into its kinetics, reaction pathways, and the array of products formed.

The reaction is understood to follow the Criegee mechanism, which involves the initial addition of ozone to one of the double bonds in the furan ring to form an unstable primary ozonide (POZ). nih.govrsc.org This POZ rapidly decomposes, leading to the formation of β-unsaturated Criegee intermediates. nih.govrsc.org These highly excited intermediates, with energies up to 250–280 kJ mol⁻¹, can then undergo prompt isomerization to dioxirane (B86890) and dioxolene products or dissociate into a vinoxy-type radical and a hydroxyl (OH) radical. nih.govrsc.org The formation of OH radicals is a significant pathway, with an experimental yield determined to be 25 ± 10%. rsc.orgrsc.org

Kinetic studies have determined the rate coefficient for the ozonolysis of 2,5-dimethylfuran. One study, using a relative-rate method in an atmospheric simulation chamber, reported a rate coefficient of (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. rsc.orgrsc.org Another study, using a flow-tube reactor, determined a value of (4.2 ± 0.9) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. oup.com These findings suggest that ozonolysis can be a major degradation pathway for 2,5-dimethylfuran in the atmosphere, comparable in importance to its reaction with OH radicals. nih.govoup.com

A range of stable oxidation products has been identified and quantified through techniques such as long-path FTIR spectroscopy and Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS). rsc.org The primary products include formaldehyde, methyl glyoxal (B1671930), ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid. rsc.orgrsc.org Research indicates that the yields of formaldehyde, methyl glyoxal, and glyoxal are dependent on the concentration of peroxy radicals in the system. rsc.orgrsc.org The formation of acetic acid suggests that the ozonolysis of furans could contribute to the acidity of biomass burning plumes during nighttime. rsc.org

Furthermore, investigations into secondary organic aerosol (SOA) formation from 2,5-dimethylfuran ozonolysis have shown that particle formation is negligible in the absence of sulfur dioxide (SO₂). rsc.org However, in the presence of SO₂, nucleation is observed, indicating its importance in particle formation from this reaction. uclm.es

Research Findings on Ozonolysis of 2,5-Dimethylfuran

| Parameter | Finding | Source(s) |

| Reaction Rate Coefficient | (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | rsc.orgrsc.org |

| (4.2 ± 0.9) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | oup.com | |

| Primary Mechanism | Follows Criegee mechanism via a primary ozonide (POZ) intermediate. | nih.govrsc.org |

| Key Intermediates | β-unsaturated Criegee intermediates, Dioxirane, Dioxolene. | nih.govrsc.org |

| OH Radical Yield | 25 ± 10% | rsc.orgrsc.org |

| Secondary Organic Aerosol (SOA) | Negligible in the absence of SO₂. | rsc.org |

Product Yields from the Ozonolysis of 2,5-Dimethylfuran

The following table summarizes the product yields obtained from experiments conducted in an atmospheric simulation chamber. rsc.org The yields were determined through regression analysis and kinetic modeling.

| Product | Yield (Regression Analysis) | Yield (Modeling) | Wall Loss Rate (k_wall) |

| Formaldehyde | 23.0 - 23.5% | 24.0 - 25.5% | 5 - 8 x 10⁻⁵ s⁻¹ |

| Methyl glyoxal | 19.1 - 20.0% | 18.0 - 20.5% | 0 s⁻¹ |

| Ketene | 7.5 - 9.4% | 10.0 - 12.2% | 2 x 10⁻⁴ s⁻¹ |

| Glyoxal | 10.0 - 12.4% | 11.0 - 12.4% | 3 - 5 x 10⁻⁴ s⁻¹ |

| Methyl hydroperoxide | 30.5% | 32.0% | 5 x 10⁻⁴ s⁻¹ |

| Acetic anhydride | 6.0% | 6.2% | 0 s⁻¹ |

| Acetic acid | 12.9% | 15.0% | 5 x 10⁻⁵ s⁻¹ |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Furan Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the distinct chemical environments of hydrogen atoms within a molecule. In the case of 2,5-Dimethyl-3-phenylfuran, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals several key signals that confirm its structure. wiley-vch.de

Research findings have reported the following proton chemical shifts (δ) for this compound: a singlet at approximately 2.28 ppm, another singlet at 2.40 ppm, a singlet at 6.10 ppm, and a multiplet in the range of 7.21-7.37 ppm. wiley-vch.de These signals correspond to the different types of protons in the molecule. The two singlets at 2.28 and 2.40 ppm are assigned to the two methyl (CH₃) groups attached to the furan (B31954) ring at positions 2 and 5. wiley-vch.de The singlet at 6.10 ppm is characteristic of the lone proton on the furan ring at position 4. wiley-vch.de The complex multiplet between 7.21 and 7.37 ppm represents the five protons of the phenyl group attached at position 3. wiley-vch.de

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.28 | Singlet | 3H | C2-CH₃ or C5-CH₃ |

| 2.40 | Singlet | 3H | C2-CH₃ or C5-CH₃ |

| 6.10 | Singlet | 1H | C4-H |

| 7.21-7.37 | Multiplet | 5H | Phenyl-H |

Data sourced from studies using CDCl₃ as a solvent. wiley-vch.de

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the reported ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten unique carbon environments in the molecule. wiley-vch.de

The reported chemical shifts include values at approximately 12.9 and 13.4 ppm, which are assigned to the two methyl carbons. wiley-vch.de The signals for the furan ring carbons and the phenyl ring carbons appear at lower fields (higher ppm values), specifically at 106.9, 121.4, 126.0, 127.3, 128.5, 134.5, 145.8, and 149.7 ppm. wiley-vch.de These correspond to the four carbons of the furan ring and the six carbons (four unique environments due to symmetry) of the phenyl ring. wiley-vch.de

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 12.9 | Methyl Carbon (C2-CH₃ or C5-CH₃) |

| 13.4 | Methyl Carbon (C2-CH₃ or C5-CH₃) |

| 106.9 | Furan Ring Carbon (C4) |

| 121.4 | Furan Ring Carbon (C3) |

| 126.0 | Phenyl Ring Carbon |

| 127.3 | Phenyl Ring Carbon |

| 128.5 | Phenyl Ring Carbon |

| 134.5 | Phenyl Ring Carbon (ipso-C) |

| 145.8 | Furan Ring Carbon (C2 or C5) |

| 149.7 | Furan Ring Carbon (C2 or C5) |

Data sourced from studies using CDCl₃ as a solvent. wiley-vch.de

While 1D NMR provides fundamental structural data, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and confirm atomic connectivity and spatial relationships.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with their directly attached carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal at 6.10 ppm with the ¹³C signal at 106.9 ppm, unequivocally assigning both to the C4-H group. Similarly, it would confirm the connections for the methyl and phenyl C-H groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies nuclei that are close to each other in space, regardless of whether they are bonded. researchgate.net A NOESY spectrum of this compound would be crucial for confirming the substitution pattern. Expected correlations would include those between the furan proton (H4) and the ortho-protons of the phenyl ring, providing definitive evidence for the 3-phenyl substitution. Further correlations between the methyl protons and the furan proton (H4) would also be observable. researchgate.net

Carbon-13 NMR (13C NMR)

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, providing a molecular fingerprint.

FT-IR spectroscopy is highly effective for identifying the functional groups present in a molecule. In the FT-IR spectrum of this compound, several characteristic absorption bands are expected. These include stretching vibrations for aromatic and aliphatic C-H bonds, C=C bonds within the furan and phenyl rings, and the C-O-C ether linkage of the furan ring. tubitak.gov.trnih.gov The precise positions of these bands can confirm the presence of the key structural components of the molecule. rsc.orgnist.gov

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Furan) |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl) |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl & Furan) |

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar, symmetric molecular vibrations. mdpi.com For this compound, the Raman spectrum would be expected to show strong signals for the C=C stretching modes of the highly symmetric phenyl ring and the furan ring. researchgate.net These signals are often weak in FT-IR spectra, demonstrating the synergistic nature of the two vibrational techniques for complete structural analysis. mdpi.comscirp.org

Table 4: Expected Raman Signals for this compound

| Wavenumber Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch | Aromatic (Phenyl) |

| 1610-1580 | C=C Stretch | Phenyl Ring |

Fourier Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elemental composition of compounds, as well as for deducing structural information based on fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS / LC-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, high-molecular-weight, and thermally labile molecules. When coupled with liquid chromatography (LC-MS), it allows for the separation and mass analysis of individual components within a mixture. While this compound itself is a relatively nonpolar and volatile compound more suited to GC-MS, ESI-MS is frequently employed for the characterization of more complex or functionalized furan derivatives.

In the analysis of furan-containing compounds, ESI is often used in its positive ion mode, generating protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. rsc.org High-resolution ESI-MS (HRMS-ESI) is particularly valuable, providing highly accurate mass measurements that allow for the determination of the elemental composition of the parent ion and its fragments. nih.govmdpi.com For instance, HRMS-ESI has been used to confirm the elemental composition of various synthesized furan derivatives, such as (3R,3aR)-3-(2,5-dibromofuran-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydroisobenzofuran-1(3H)-one, where the calculated m/z for [M+H]⁺ was 388.9383 and the found value was also 388.9383. nih.gov This level of precision is crucial for confirming the identity of newly synthesized compounds. mdpi.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated on a GC column before being introduced into the mass spectrometer, typically using a hard ionization method like electron ionization (EI).

The EI mass spectrum provides a unique fragmentation pattern, or "fingerprint," for a given molecule. For this compound, the molecular ion [M]⁺ would be observed, and its fragmentation would likely involve cleavages related to the methyl and phenyl substituents, as well as the furan ring itself. Studies on the fragmentation of related furan structures, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, propose general fragmentation pathways that often involve the loss of stable neutral molecules like carbon monoxide (CO). imreblank.ch The analysis of various food products and pyrolysis materials has successfully identified this compound using GC-MS based on its retention time and mass spectrum. rsc.orgrsc.orgrsc.org The separation of isomers, such as 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691), can be challenging but has been achieved using specific GC columns, demonstrating the technique's high resolving power. dtu.dknih.gov

Below is a table of characteristic ions that could be expected in the EI-MS spectrum of this compound, based on the fragmentation of the parent compound 2,5-dimethylfuran. nist.gov

| Mass-to-Charge Ratio (m/z) | Ion Identity | Proposed Fragmentation Pathway |

|---|---|---|

| 96 | [C₆H₈O]⁺ (Molecular Ion) | Parent molecule |

| 81 | [M-CH₃]⁺ | Loss of a methyl radical |

| 53 | [M-CH₃-CO]⁺ | Loss of a methyl radical followed by carbon monoxide |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Acylium ion or further fragmentation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. This capability is critical in distinguishing between compounds that have the same nominal mass but different elemental compositions.

For furan derivatives, HRMS is essential for confirming the successful synthesis of a target molecule. For example, in the synthesis of 3-(4-fluorophenyl)-2,5-dimethylfuran, HRMS was used to verify its composition. The calculated exact mass for the molecular ion [M] was 190.0794, and the experimentally found mass was 190.0795, confirming the formula C₁₂H₁₁FO. wiley-vch.de This technique is routinely applied in synthetic chemistry to validate the structures of novel furan-based compounds. nih.govrsc.org

| Compound | Formula | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)-2,5-dimethylfuran | C₁₂H₁₁FO | 190.0794 | 190.0795 | wiley-vch.de |

| (3R,3aR)-3-(2,5-dibromofuran-3-yl)-3a,7-dimethyl-3a,4,5,6-tetrahydroisobenzofuran-1(3H)-one | C₁₄H₁₅Br₂O₃ | 388.9383 [M+H]⁺ | 388.9383 [M+H]⁺ | nih.gov |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible region, which corresponds to electronic transitions, typically π→π* and n→π*. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugated systems within a molecule. The furan ring, combined with the phenyl substituent in this compound, constitutes a significant chromophore.

X-ray Crystallography and Single Crystal Diffraction Analysis

This technique is the gold standard for structural elucidation. For furan derivatives, single-crystal X-ray diffraction analysis has been used to confirm molecular structures, establish stereochemistry, and analyze intermolecular interactions such as hydrogen bonding and π-π stacking. rsc.orgscirp.org For example, the crystal structure of a furan-based polydiacetylene derivative was fully characterized using this method, providing invaluable data on its structure-property relationships. mdpi.com

Although a crystal structure for this compound was not found in the surveyed literature, data for closely related compounds like 2,5-dimethyl-3-phenylsulfonyl-1-benzofuran reveal detailed structural parameters. nih.gov In this related molecule, the phenyl ring was found to be oriented at a significant dihedral angle relative to the plane of the benzofuran (B130515) system, and the crystal packing was stabilized by π-π stacking interactions. nih.gov Such analyses provide a definitive and detailed picture of the molecule's solid-state conformation.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄O₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.476 (4) |

| b (Å) | 9.448 (5) |

| c (Å) | 11.283 (6) |

| α (°) | 110.834 (8) |

| β (°) | 95.651 (9) |

| γ (°) | 106.122 (9) |

| Volume (ų) | 698.0 (6) |

Elemental Analysis

Elemental analysis is a fundamental technique for the elucidation of the structure of newly synthesized organic compounds. It determines the mass percentage of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N), along with other elements like sulfur (S) or halogens when present—in a sample. The primary purpose of this analysis is to determine the empirical formula of the compound. By comparing the experimentally measured percentages of the elements ("Found" values) with the theoretically calculated percentages based on the proposed molecular formula ("Calculated" values), chemists can verify the purity and confirm the elemental composition of the substance.

For the compound this compound, the molecular formula is C₁₂H₁₂O. The theoretical elemental composition is derived from the atomic masses of its constituent atoms (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Oxygen: ~15.999 u) and the total molecular weight of the compound (~172.22 g/mol ).

The calculated elemental composition for this compound is presented below. In typical research findings, these values would be compared against experimental results from an elemental analyzer. A close agreement, generally within ±0.4%, between the found and calculated values is considered a strong confirmation of the compound's empirical formula and purity.

Table 1: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 83.69% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.02% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.29% |

In synthetic studies involving related substituted furans, elemental analysis is a standard procedure for characterization. For instance, in the synthesis of compounds like 3-(4-Chlorophenyl)-2,5-dimethylfuran and 2,5-Dimethyl-3-(2-naphthyl)furan, the experimentally found percentages of carbon and hydrogen were reported to be in excellent agreement with the calculated theoretical values, thus confirming their respective structures. wiley-vch.de

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for the theoretical study of 2,5-Dimethyl-3-phenylfuran and related molecules. These calculations provide fundamental information about the molecule's conformational preferences, electronic properties, and spectroscopic signatures.

Studies on structurally similar compounds, such as 2,5-dimethyl-3-phenylsulfinyl-1-benzofuran and its sulfonyl analogue, have shown through X-ray crystallography that the phenyl ring is often oriented nearly perpendicular to the plane of the heterocyclic system. nih.govdoi.org In one benzofuran (B130515) derivative, this dihedral angle was found to be 87.72(6)°. doi.org Computational geometry optimization using DFT can precisely calculate this angle for this compound, providing insight into its most stable conformation. The analysis of the conformational landscape can identify different local energy minima corresponding to various rotational isomers, which is crucial for understanding its dynamic behavior.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEg), is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. nih.gov

DFT calculations are widely used to determine the energies of these frontier orbitals. For instance, theoretical investigations on the related compound 2-mercapto-5-phenylfuran using DFT at the B3LYP/6-311++G(d,p) level of theory have been performed to correlate its electronic structure with its performance as a corrosion inhibitor. researchgate.net The results showed that a higher HOMO energy and a lower HOMO-LUMO gap correspond to improved inhibition efficiency, as this facilitates electron donation from the inhibitor to the metal surface. researchgate.net Similar calculations on 2,5-diaryl furans have successfully correlated the calculated HOMO-LUMO gap with experimentally observed optical properties. acs.org

Table 1: Calculated Frontier Orbital Energies and Properties for a Related Furan (B31954) Derivative

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔEg) (eV) |

| 2-mercapto-5-phenylfuran | DFT/B3LYP/6-311++G(d,p) | -6.11 | -1.58 | 4.53 |

Data sourced from a study on related furan derivatives, as direct data for this compound is not available in the search results. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared) and electronic (UV-Visible) spectra. Theoretical frequency calculations not only help in the assignment of experimental IR and Raman bands but also confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface.

Furthermore, advanced methods like time-dependent density functional theory (TD-DFT) can simulate electronic absorption and emission spectra. researchgate.net Research on the closely related 2-phenylfuran (B99556) has utilized nuclear ensemble methods combined with TD-DFT to simulate its UV absorption spectrum. researchgate.netmdpi.com This approach provides a detailed interpretation of the experimental spectrum by decomposing it into contributions from different types of electronic transitions, such as those localized on the furan or phenyl ring and charge-transfer states between them. researchgate.net Such simulations are invaluable for understanding the photophysical behavior of these compounds.

Electronic Structure and Energetic Properties (e.g., HOMO-LUMO Energy Gaps)

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving furans. By mapping the potential energy surface for a reaction, chemists can identify transition states, calculate activation energies, and evaluate the feasibility of different pathways.

For example, the mechanism of furan oxidation has been a subject of study. Investigations into the reaction of 2,5-dimethylfuran (B142691) with ozone have led to a postulated mechanism to account for the formation of experimentally observed products like methyl glyoxal (B1671930) and acetic anhydride. rsc.org In other furan systems, computational studies have been used to explain regioselectivity. Charge density calculations on a furanone derivative were employed to demonstrate that the C2 position of the furanone ring was more susceptible to nucleophilic attack than other potential sites, guiding the interpretation of experimental outcomes. researchgate.net These theoretical models provide a step-by-step picture of bond-breaking and bond-forming processes that is essential for reaction optimization and the design of new synthetic routes.

Theoretical Studies on Molecular Interactions and Docking Simulations

Understanding how a molecule interacts with its environment, such as a solvent, a surface, or a biological macromolecule, is crucial for predicting its behavior and function. Molecular docking is a computational technique used extensively in drug discovery to predict the binding orientation and affinity of a small molecule to the active site of a target protein. nih.govjbiochemtech.com

For various furan derivatives, molecular docking studies have been performed to explore their potential as therapeutic agents. researchgate.netresearchgate.net The process typically involves:

Optimizing the 3D structure of the furan compound using quantum mechanics.

Identifying a target protein and its binding site.

Computationally "docking" the furan into the binding site to find the most stable binding pose.

Analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, between the furan and amino acid residues.

Studies on other heterocyclic compounds have shown that interactions with specific residues like Arginine and Tyrosine can be critical for binding. jbiochemtech.com Similar simulations for this compound could predict its potential biological targets and guide the design of new functional derivatives.

Beyond biological systems, theoretical studies can also model interactions with materials. Monte Carlo simulations have been used to study the adsorption of 2-mercapto-5-phenylfuran on a metal surface, providing insights into its mode of action as a corrosion inhibitor. researchgate.net

Synthetic Utility and Advanced Chemical Applications

Role as a Versatile Building Block in Complex Organic Synthesis

2,5-Dimethyl-3-phenylfuran serves as a valuable and versatile building block in the intricate field of organic synthesis. Its furan (B31954) ring is a key structural element found in numerous natural products and biologically active molecules, making this compound a strategic starting point for the synthesis of more complex chemical entities. nih.gov The specific arrangement of its substituents allows for a variety of chemical modifications, providing pathways to a diverse array of functionalized molecules.

The reactivity of the furan moiety, coupled with the influence of the dimethyl and phenyl groups, enables chemists to perform a range of transformations. These reactions can selectively target different positions on the furan ring or the phenyl substituent, leading to the construction of elaborate molecular architectures. For instance, the furan ring can participate in Diels-Alder reactions, acting as a diene to form complex polycyclic systems. researchgate.net This cycloaddition chemistry is a powerful tool for creating aromatic building blocks from furan-based compounds. researchgate.net

Furthermore, the presence of the methyl groups offers sites for further functionalization through various chemical reactions. The phenyl group can also be modified through electrophilic aromatic substitution reactions, adding another layer of versatility to this compound as a synthetic intermediate. The strategic use of this compound allows for the efficient assembly of complex target molecules, which is a significant advantage in multi-step synthetic sequences.

Precursors for the Synthesis of Diverse Functionalized Heterocyclic Systems

The chemical structure of this compound makes it an ideal precursor for the synthesis of a wide variety of functionalized heterocyclic systems. The furan ring itself can be chemically transformed into other heterocyclic structures through ring-opening and ring-closing reaction sequences. This allows for the creation of different five- and six-membered heterocyclic rings, which are prevalent in medicinal chemistry and drug discovery.

For example, furanones, which are derivatives of furan, are known to possess a range of biological activities. ontosight.ai The conversion of this compound into such derivatives opens up avenues for the development of new therapeutic agents. pubcompare.ai Research has shown that furanones can be converted into other important heterocyclic systems like pyridazinones and 1,3,4-oxadiazoles. researchgate.net

Moreover, the strategic placement of the substituents on the furan ring in this compound can direct the regioselectivity of subsequent reactions, enabling the controlled synthesis of specific isomers of more complex heterocyclic compounds. This level of control is crucial in the synthesis of pharmaceuticals, where the biological activity of a molecule is often highly dependent on its specific three-dimensional structure. The ability to generate a diverse library of heterocyclic compounds from a single, readily accessible precursor highlights the importance of this compound in synthetic chemistry.

Applications in Advanced Material Science

The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the field of advanced material science.

Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes)

Furan-containing compounds are increasingly being investigated for their potential in optoelectronic applications, particularly in the development of organic light-emitting diodes (OLEDs). The conjugated π-system of the furan ring, when extended through appropriate substitutions, can lead to materials with desirable photophysical properties, such as high photoluminescence quantum efficiency. researchgate.net The incorporation of furan rings into larger conjugated molecules can significantly influence their electronic and charge transport characteristics. researchgate.net

While direct applications of this compound in OLEDs are not extensively documented, its derivatives are of interest. For instance, 2,5-diaryl furans, which share a similar structural motif, have been synthesized and their optoelectronic properties examined. acs.org These studies provide insights into how the furan core can be utilized in the design of new materials for OLEDs and other organic electronic devices. The synthesis of furan-phenylene co-oligomers, for example, demonstrates the potential for creating highly emissive materials for optoelectronic applications. researchgate.net

Development of Polymeric Systems

Furan-based compounds are also valuable monomers for the synthesis of novel polymeric systems. The ability of the furan ring to undergo polymerization reactions, or to be incorporated into larger polymer backbones, allows for the creation of materials with tailored properties. While specific polymerization of this compound is not widely reported, the broader class of furan derivatives is recognized for its potential in polymer chemistry. nih.gov

The Diels-Alder reaction of furan derivatives is a key strategy for producing renewable polymers. researchgate.net This approach allows for the creation of polymers with aromatic subunits, which can impart thermal stability and other desirable mechanical properties. The versatility of furan chemistry enables the synthesis of a wide range of polymers, from thermoplastics to thermosets, with potential applications in various industries.

Explorations in Liquid Crystal Technology

The rigid, rod-like structure of certain furan derivatives makes them candidates for applications in liquid crystal technology. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal, and their molecular shape is a key determinant of their liquid crystalline behavior.

While there is no direct evidence of this compound itself being used in liquid crystal applications, related furan structures have been investigated. For instance, derivatives of 2,4-furandicarboxylic acid have been found to be suitable for the synthesis of nematic liquid crystal materials used in liquid crystal displays (LCDs). rsc.org This suggests that the furan scaffold, with appropriate modifications, can be a valuable component in the design of new liquid crystalline materials.

Chemical Transformations to Generate Value-Added Chemical Entities

This compound can undergo a variety of chemical transformations to produce other valuable chemical compounds. These transformations often involve the modification of the furan ring or its substituents to introduce new functional groups, thereby increasing the molecular complexity and potential applications of the resulting products.

One common transformation is oxidation. For example, the oxidation of related 2,5-dimethyl-3-phenylsulfanyl-1-benzofuran with an oxidizing agent like 3-chloroperoxybenzoic acid yields the corresponding sulfone. nih.gov Similar oxidative processes could be applied to this compound to introduce oxygen-containing functional groups.

Another important class of reactions is Friedel-Crafts acylation. This reaction allows for the introduction of an acyl group onto the furan or phenyl ring, leading to the formation of keto-esters which can be precursors for the synthesis of complex natural products like furofuran lignans. researchgate.net Furthermore, gold-catalyzed reactions of propargylic alcohols with 1,3-dicarbonyl compounds have been shown to produce polysubstituted furans, including derivatives of 2,5-dimethyl-4-phenylfuran-3-carboxylate. mdpi.com These transformations demonstrate the utility of this compound as a platform molecule for the synthesis of a wide range of value-added chemicals.

Strategic Derivatization and Functionalization for Chemical Libraries

The furan scaffold is a vital component in medicinal chemistry and materials science. The strategic derivatization of specific furan cores, such as this compound, allows for the generation of diverse chemical libraries. These libraries are instrumental in screening for biologically active compounds and materials with novel properties.

Research into the synthesis of polysubstituted furans demonstrates a variety of catalytic methods that can be employed to create derivatives from a core structure. For instance, the synthesis of 1-(2,5-Dimethyl-4-phenylfuran-3-yl)ethan-1-one, a structural isomer of the target compound, has been achieved with an 87% yield using gold catalysis. mdpi.com Such reactions, which involve the coupling of different molecular fragments, are foundational for building chemical libraries. By modifying the reactants, a wide array of functional groups can be introduced onto the furan ring system.

Palladium-catalyzed reactions are also a cornerstone in the functionalization of furan rings. mdpi.comnih.gov Methodologies like the Suzuki-Miyaura and Sonogashira coupling reactions enable the introduction of various aryl, alkyl, and alkynyl substituents onto a furan core. nih.gov While these studies may not use this compound as a starting material, the principles are directly applicable. A compound like this compound could be halogenated and then subjected to these coupling reactions to generate a library of novel derivatives with diverse phenyl substitutions.

The table below summarizes a selection of synthetic methods for creating functionalized furan derivatives, illustrating the conditions and yields that could be analogous for derivatizing this compound.

| Product | Catalyst System | Reagents | Solvent | Yield | Reference |

| 1-(2,5-Dimethyl-4-phenylfuran-3-yl)ethan-1-one | AuCl(IPr)/AgOTf | Propargylic alcohol, Acetylacetone | Ionic Liquid | 87% | mdpi.com |

| This compound | Ru-cat / PtCl₂ | 1-phenyl-1-butyne (B1346892), Acetone (B3395972) | Toluene | 75% | semanticscholar.orgrsc.org |

| Ethyl 2,5-dimethylfuran-3-carboxylate | Palladium-based | Not Specified | Not Specified | 89% | mdpi.com |

This table presents data on the synthesis of the target compound and its close structural analogs to showcase relevant synthetic methodologies.

The development of such libraries is crucial for discovering molecules with specific functions, such as inhibitors for enzymes like steroid sulfatase, which is relevant in cancer research. scielo.br

Conversion of Biomass-Derived Furan Compounds into Polyols

The conversion of biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. Furan compounds, particularly 5-(hydroxymethyl)furfural (HMF) and furfural (B47365), are key intermediates derived from the dehydration of C6 and C5 sugars, respectively. acs.orgrsc.org A significant area of research is the catalytic conversion of these furanics into biofuels and other chemicals. acs.orgscispace.com For example, the hydrogenation of HMF can yield 2,5-dimethylfuran (B142691) (DMF), a liquid fuel with a high energy density. mdpi.comresearchgate.net

While the production of 2,5-dimethylfuran (DMF) from biomass is well-documented, the synthesis of phenyl-substituted furans like this compound from biomass sources is not a widely reported pathway. The introduction of the phenyl group typically requires different synthetic routes, often involving transition-metal-catalyzed cross-coupling reactions rather than direct biomass conversion. hud.ac.uk

However, the furan ring itself, regardless of its origin, can be chemically transformed into polyols. This transformation generally involves the hydrogenation of the furan ring to a tetrahydrofuran (B95107) (THF) derivative, followed by a ring-opening reaction. This process breaks the cyclic ether and generates a linear aliphatic chain with multiple hydroxyl groups (a polyol). These polyols are valuable monomers for the synthesis of polymers such as polyesters and polyurethanes. Although specific studies on the conversion of this compound to polyols are not prominent in the literature, the fundamental chemistry of furan ring-opening suggests this transformation is chemically feasible.

Contributions to Catalyst Development and Mechanistic Understanding in Catalysis

The synthesis of substituted furans like this compound serves as a valuable model reaction for the development of new catalysts and for understanding reaction mechanisms. The efficient construction of the furan ring often requires a transition-metal catalyst, and optimizing this reaction provides insights into the catalyst's activity, selectivity, and substrate scope.

One documented synthesis of this compound involves the reaction of 1-phenyl-1-butyne with acetone in toluene, which is catalyzed by ruthenium and platinum complexes, affording the product in a 75% yield. semanticscholar.orgrsc.org The study noted that while a ruthenium catalyst (Ru-cat) and Platinum(II) chloride (PtCl₂) were effective, other transition-metal complexes like Palladium(II) acetate (B1210297) (Pd(OAc)₂) were not. rsc.org Gold(III) chloride (AuCl₃) was also found to produce the desired furan, but with the formation of a diketone intermediate. rsc.org This comparative analysis is crucial for understanding the unique catalytic properties of each metal in this transformation.

The broader field of furan synthesis relies heavily on various catalytic systems:

Gold Catalysis: Gold catalysts are effective in the cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds to yield polysubstituted furans. mdpi.com

Palladium Catalysis: Palladium-catalyzed reactions, such as Sonogashira coupling, are pivotal for creating functionalized furans from precursors. mdpi.com

Iodine Catalysis: Molecular iodine has been shown to be a simple, inexpensive, and mild catalyst for synthesizing substituted furans from α-propargyl-β-ketoester substrates under solvent-free conditions. vhu.edu.vn

These studies collectively demonstrate how the synthesis of specific furan targets, including this compound, contributes to the broader field of catalysis by providing a platform to test, compare, and understand the mechanisms of different catalytic systems. rsc.orgvhu.edu.vn

Mechanistic Studies of Chemical Processes and Phenomena (e.g., Maillard Reactions, Atmospheric Chemical Reactions)

Maillard Reactions

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a fundamental process in food chemistry responsible for the generation of flavor and aroma compounds. researchgate.net Furan derivatives are significant products of this reaction. nih.gov Studies have identified 3-phenylfuran (B80758) as a product in Maillard reaction models containing xylose and phenylalanine, highlighting the role of the amino acid in contributing the phenyl group. rsc.orgrsc.org It is plausible that this compound could be formed through a similar pathway, likely involving phenylalanine and a sugar that can provide the necessary carbon fragments to form the dimethylated furan ring. The investigation into the formation of such compounds provides critical mechanistic insights into how complex flavor profiles develop during food processing. researchgate.net

Atmospheric Chemical Reactions

Furans are emitted into the atmosphere from sources such as biomass burning. rsc.org Their subsequent chemical reactions, particularly with ozone (O₃) and radicals, are important for understanding air quality and atmospheric chemistry. rsc.org A detailed study on the ozonolysis of 2,5-dimethylfuran (DMF) was conducted to serve as a model for the atmospheric oxidation of furans. rsc.org

In this study, the reaction between 2,5-dimethylfuran and ozone was found to have a rate coefficient of (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. rsc.org A key finding was the formation of hydroxyl (OH) radicals with a yield of 25 ± 10%. rsc.org The major identified products from this oxidation process are listed in the table below.

| Products of 2,5-dimethylfuran Ozonolysis |

| Formaldehyde |

| Methyl glyoxal (B1671930) |

| Ketene |

| Glyoxal |

| Methyl hydroperoxide |

| Acetic anhydride |

| Acetic acid |

Source: Data from a study on the O₃ chemistry of 2,5-dimethylfuran. rsc.org

The formation of acidic products like acetic acid indicates that the nighttime oxidation of furans can contribute to atmospheric acidity in biomass burning plumes. rsc.org While this study did not use this compound, it provides a mechanistic basis for its potential atmospheric reactions. The presence of the phenyl group on the furan ring would likely alter the reaction kinetics and could introduce new reaction pathways, such as oxidation of the aromatic ring, further contributing to the formation of secondary organic aerosols.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,5-Dimethyl-3-phenylfuran with high purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the phenyl group. Optimize reaction conditions using anhydrous solvents (e.g., dichloromethane) and Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or HPLC . For derivatives, substituent-specific protocols (e.g., bromination) may require inert atmospheres to prevent side reactions .

Q. How can spectroscopic techniques be optimized for characterizing the molecular structure of this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (CDCl₃) and high-field instruments (≥400 MHz) to resolve overlapping signals. Assign peaks by comparing with NIST reference data for analogous furans .

- IR : Focus on carbonyl (C=O) and aromatic (C-H) stretches; compare with databases like Beilstein for validation .

- Mass Spectrometry : Employ electron ionization (EI-MS) to fragment the molecular ion (M⁺) and confirm substituent patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling to mitigate inhalation risks. Wear nitrile gloves and safety goggles to prevent dermal contact. Store the compound in airtight containers under inert gas (argon/nitrogen) to avoid degradation. Refer to Safety Data Sheets (SDS) for emergency measures, including eye irrigation with saline and immediate medical consultation for ingestion .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for physicochemical properties?

- Methodological Answer : Validate density functional theory (DFT) models by benchmarking against experimental thermodynamic data (e.g., enthalpy of formation from combustion calorimetry) . For solubility or logP conflicts, use high-throughput solubility assays or shake-flask methods to refine computational parameters . Cross-check crystallographic data (e.g., bond angles from X-ray diffraction) with molecular dynamics simulations to reconcile structural mismatches .

Q. How should researchers design experiments to assess oxidative stress mechanisms induced by this compound in biological systems?

- Methodological Answer :

- In vitro : Expose hepatocyte cell lines (e.g., HepG2) to sub-cytotoxic concentrations and measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Validate with antioxidant pre-treatment (e.g., N-acetylcysteine) to confirm ROS-mediated toxicity .

- In vivo : Administer the compound to rodent models and analyze biomarkers (e.g., glutathione depletion, lipid peroxidation) in liver homogenates. Integrate transcriptomic data to identify oxidative stress-related pathways (e.g., Nrf2/ARE signaling) .

Q. What crystallographic approaches are suitable for determining the three-dimensional arrangement of this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (e.g., bromine in dibromo derivatives). Refine structures using SHELXL, and analyze intermolecular interactions (e.g., C–H⋯π or halogen bonding) with Mercury software. For poorly diffracting crystals, synchrotron radiation improves resolution .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the thermal stability of this compound derivatives?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled atmospheres (N₂/O₂) to compare decomposition temperatures. Replicate literature protocols precisely, noting discrepancies in heating rates or sample purity. Cross-reference with thermogravimetric analysis (TGA) to distinguish sublimation from decomposition events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.